4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine
Overview
Description
4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine typically involves the reaction of dibenzofuran derivatives with sulfonyl chlorides under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonyl group . The dibenzofuran core can be synthesized through various methods, including O-arylation reactions and subsequent cyclization of diaryl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dibenzofuran derivatives .
Scientific Research Applications
4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of heat transfer agents due to its thermal stability.
Mechanism of Action
The mechanism of action of 4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . The compound’s aromatic structure allows it to interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Benzofuran: A related compound with one benzene ring fused to a furan ring.
Dibenzodioxin: Similar in structure but with an additional oxygen atom in the ring system.
Uniqueness
4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
4-dibenzofuran-2-ylsulfonyl-2,6-dimethylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12-10-19(11-13(2)22-12)24(20,21)14-7-8-18-16(9-14)15-5-3-4-6-17(15)23-18/h3-9,12-13H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHESJNYRZKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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